molecular formula C21H30O2 B1214379 Cannabicyclol CAS No. 21366-63-2

Cannabicyclol

Cat. No. B1214379
CAS RN: 21366-63-2
M. Wt: 314.5 g/mol
InChI Key: IGHTZQUIFGUJTG-UHFFFAOYSA-N
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Description

Cannabicyclol (CBL) is a non-psychoactive cannabinoid found in Cannabis . It is a degradative product like cannabinol, with cannabichromene degrading into CBL through natural irradiation or under acid conditions . CBL is not scheduled under the Convention on Psychotropic Substances .


Synthesis Analysis

The total syntheses of a series of chromane natural products that contain a cyclobutane ring are described. A unified theme in the strategy employed for all these syntheses is an oxa- [3 + 3] annulation for constructing the chromane nucleus and a stepwise cationic [2 + 2] cycloaddition for the cyclobutane formation .


Molecular Structure Analysis

CBL has the molecular formula C21H30O2 . Other cannabinoids have similar formulas, such as THC and CBD. Cannabicyclol is unique because of the arrangement of its atoms and the absence of double bonds .


Chemical Reactions Analysis

CBL is a non-intoxicating cannabinoid that is synthesized via the degradation of another phytocannabinoid, cannabichromene (CBC). Much like THC degrades to CBN, CBC degrades to CBL when exposed to light .


Physical And Chemical Properties Analysis

CBL has the molecular weight of 314.5 g/mol . More research is needed to fully understand the physical and chemical properties of CBL .

Scientific Research Applications

Chiral Separation and Analysis

Cannabicyclol, being a chiral molecule, presents opportunities for chiral separation and analysis. Research has been conducted to identify analytical separation conditions for Cannabicyclol and its acidic analogs . This is crucial for understanding the biological and physiological effects of individual enantiomers, which can differ significantly.

Pharmacology

Cannabicyclol may have a range of pharmacological applications due to its structure and activity. While specific studies on Cannabicyclol are limited, related cannabinoids have shown potential in anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties . These areas could be promising for future research into Cannabicyclol.

Neuroprotection

Cannabinoids, in general, have demonstrated efficacy in enhancing neurobehavioral functions and reducing neurological deficits in animal models . Cannabicyclol’s potential in neuroprotection could be explored through its effects on inflammation, edema, and neuronal structure preservation.

Analytical Chemistry

Cannabicyclol’s chiral nature also makes it an interesting subject for analytical chemistry, where it can be used to develop and test new methods of chiral chromatography . This can lead to advancements in the separation technologies used for complex mixtures.

Clinical Research

While clinical trials specifically for Cannabicyclol are not yet prevalent, the compound’s relation to other cannabinoids suggests potential therapeutic applications. Future clinical research could focus on its efficacy, safety, and side-effects in various disease conditions .

Quality Control in Pharmaceutical Development

Cannabicyclol could play a role in the quality control processes of pharmaceuticals, especially those derived from cannabis. Its identification and quantification can ensure the consistency and safety of cannabinoid-based medications .

Computational Chemistry

In silico studies could utilize Cannabicyclol to model interactions with various receptor sites, providing insights into its pharmacological interactions and aiding in the design of cannabinoid-based drugs .

Safety and Hazards

The safety data sheet for CBL suggests that it is used for laboratory chemicals and synthesis of substances . More research is needed to fully understand the safety and hazards associated with CBL.

Future Directions

While CBL may have been overshadowed in the past, recent research and scientific interest have started to illuminate its potential. With its anti-inflammatory properties, potential anti-cancer effects, and possible applications in skincare, further exploration and investment in CBL research are crucial .

properties

IUPAC Name

9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHTZQUIFGUJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70900962
Record name Cannabicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70900962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabicyclol

CAS RN

21366-63-2
Record name Cannabicyclol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021366632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70900962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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